Cyclohexane-1,2,4,5-tetrayl tetraacetate
Overview
Description
Cyclohexane-1,2,4,5-tetrayl tetraacetate is an organic compound characterized by a cyclohexane ring with four acetate groups attached to the 1, 2, 4, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexane-1,2,4,5-tetrayl tetraacetate can be synthesized through several methods:
Reduction or Hydrogenation: Reduction or hydrogenation of tri-hydroxycyclohexanones, hydroxylated aromatics, or hydroxylated quinones.
Hydrogenolysis: Hydrogenolysis of dibromocyclohexanetetrols.
Hydration: Hydration of diepoxycyclohexanes.
Hydroxylation: Hydroxylation of cyclohexadienes or cyclohexenediols.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalysts and specific reaction environments to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions: Cyclohexane-1,2,4,5-tetrayl tetraacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate groups to alcohols.
Substitution: Substitution reactions can replace the acetate groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in the formation of new functionalized cyclohexane derivatives.
Scientific Research Applications
Cyclohexane-1,2,4,5-tetrayl tetraacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of cyclohexane-1,2,4,5-tetrayl tetraacetate involves its interaction with molecular targets and pathways within biological systems. The acetate groups can undergo hydrolysis to release acetic acid, which can then participate in various metabolic processes. The cyclohexane ring provides structural stability and can interact with hydrophobic regions of proteins and other biomolecules.
Comparison with Similar Compounds
- Cyclohexane-1,2,3,4-tetrayl tetraacetate
- Cyclohexane-1,2,3,5-tetrayl tetraacetate
- Cyclohexane-1,2,3,6-tetrayl tetraacetate
Comparison: Cyclohexane-1,2,4,5-tetrayl tetraacetate is unique due to the specific positioning of the acetate groups, which influences its chemical reactivity and interactions. Compared to other similar compounds, it may exhibit different physical properties, such as solubility and melting point, and may participate in distinct chemical reactions due to steric and electronic effects.
Properties
IUPAC Name |
(2,4,5-triacetyloxycyclohexyl) acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O8/c1-7(15)19-11-5-13(21-9(3)17)14(22-10(4)18)6-12(11)20-8(2)16/h11-14H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRKABDCFOWPHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C(CC1OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80298105 | |
Record name | cyclohexane-1,2,4,5-tetrayl tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80298105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92298-57-2 | |
Record name | NSC120587 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120587 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | cyclohexane-1,2,4,5-tetrayl tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80298105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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